molecular formula C8H12N2O B054338 2-(Furan-2-yl)piperazine CAS No. 111760-37-3

2-(Furan-2-yl)piperazine

Cat. No.: B054338
CAS No.: 111760-37-3
M. Wt: 152.19 g/mol
InChI Key: LOKVZWIGUJYFLY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)piperazine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds derived from 2-(furan-2-yl)piperazine and evaluated their antidepressant and antianxiety activities. These compounds were found to significantly reduce immobility times in mice, indicating potential antidepressant and antianxiety effects (Kumar et al., 2017).

  • Antibacterial Agents : Foroumadi et al. (2007) investigated the antibacterial activity of 7‐piperazinylquinolones containing a functionalized 2‐(furan‐3‐yl)ethyl moiety. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007).

  • Pharmacological Activity in Hypertension Treatment : A study by Kumar et al. (2021) on Terazosin hydrochloride, derived from this compound, highlighted its antibacterial activity and potential as a treatment for hypertension (Kumar et al., 2021).

  • Metabolism of Prazosin : Erve et al. (2007) investigated the in vitro metabolism of Prazosin, a drug containing a this compound moiety. The study provided insights into the metabolic pathways of Prazosin in various species (Erve et al., 2007).

  • Adenosine A2a Receptor Antagonists : Peng et al. (2005) synthesized piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines as adenosine A2a receptor antagonists, which showed moderate binding affinity and selectivity (Peng et al., 2005).

  • A2A Receptor Inverse Agonists for Neurodegenerative Disorders : A study by Varano et al. (2020) explored piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives as potential treatments for neurodegenerative disorders like Parkinson's and Alzheimer's diseases (Varano et al., 2020).

  • Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, including compounds with a piperazine moiety, which showed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).

  • Pharmacological and Hepatoprotective Properties : Parchenko et al. (2013) studied the blood biochemical parameters in animals treated with piperidine 2-(5-furan-2-yl)-4-phenyl-1,2,4-triazol-3-iltioatsetat, indicating its high pharmacological activity and potential use as a hepatoprotective remedy (Parchenko et al., 2013).

  • Fungicidal and Herbicidal Activity : Wang et al. (2015) synthesized furan/thiophene and piperazine-containing triazole Mannich bases, which exhibited significant fungicidal and herbicidal activities (Wang et al., 2015).

  • Anti-Tuberculosis Activity : Tangallapally et al. (2006) synthesized analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, with improved bioavailability and strong anti-tuberculosis activity (Tangallapally et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-(Furan-2-yl)piperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system. By targeting this enzyme, this compound can potentially influence neurological functions.

Mode of Action

It has been found to act as an inhibitor of the butyrylcholinesterase enzyme . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. This could result in an increase in acetylcholine levels, potentially affecting various neurological processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of acetylcholine in the body. By inhibiting butyrylcholinesterase and potentially increasing acetylcholine levels, the compound could affect a range of processes from muscle contraction to cognitive function. The specific effects would likely depend on the concentration of the compound and the specific context of its use .

Properties

IUPAC Name

2-(furan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVZWIGUJYFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587671
Record name 2-(Furan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-37-3
Record name 2-(Furan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Furanyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 10.25 g of ethylene diamine in 250 ml of ethanol was added to a solution of 19.53 g of the above aldehyde in 250 ml of ethanol at 0° C. The mixture was stirred at room temperature for 1.5 hours, then recooled to 0° C. and 9.6 g of sodium borohydride added. This mixture was stirred overnight, quenched with water and the ethanol removed. The residue was extracted with dichloromethane, washed with water, dried and the solvent evaporated. The residue was crystallized from hexaneether, giving 13.8 g of 2-(2-furanyl)piperazine.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
19.53 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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